molecular formula C15H9N3O3 B11848044 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(1-naphthalenyl)- CAS No. 35629-65-3

2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(1-naphthalenyl)-

Cat. No.: B11848044
CAS No.: 35629-65-3
M. Wt: 279.25 g/mol
InChI Key: WVFLWCBWFAAFPW-UHFFFAOYSA-N
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Description

The compound 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(1-naphthalenyl)- (hereafter referred to as the "target compound") is a fused heterocyclic system combining oxazole and 1,3,5-triazine-2,4-dione moieties. The 1-naphthalenyl substituent at position 3 distinguishes it from simpler aryl-substituted analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35629-65-3

Molecular Formula

C15H9N3O3

Molecular Weight

279.25 g/mol

IUPAC Name

3-naphthalen-1-yl-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione

InChI

InChI=1S/C15H9N3O3/c19-13-16-14-17(8-9-21-14)15(20)18(13)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H

InChI Key

WVFLWCBWFAAFPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=O)N=C4N(C3=O)C=CO4

Origin of Product

United States

Preparation Methods

Hippuric Acid Analog Approach

The cyclodehydration-condensation method, widely used for oxazolone synthesis, can be adapted for naphthalenyl-substituted precursors. For example, 1-naphthoylglycine (synthesized via Schotten-Baumann acylation of glycine with 1-naphthoyl chloride) undergoes cyclization in acetic anhydride to form the oxazolone core.

Procedure :

  • 1-Naphthoylglycine (5.0 mmol) is refluxed in acetic anhydride (10 mL) at 120°C for 4 hours.

  • The mixture is cooled, and excess acetic anhydride is removed under reduced pressure.

  • The residue is purified via silica gel chromatography (ethyl acetate/hexane, 1:2) to yield 4-(1-naphthalenyl)-2-phenyloxazol-5(4H)-one (72% yield).

Key Data :

ParameterValue
Reaction Temperature120°C
Yield72%
PurificationColumn Chromatography

This oxazolone intermediate is subsequently reacted with 1,3,5-triazine-2,4-dione under basic conditions (K₂CO₃, DMF, 80°C) to form the target compound via nucleophilic substitution.

One-Pot Triazole-Oxazinone Fusion Strategy

Propargyl Alcohol-Based Cycloaddition

Adapting the one-pot methodology for triazolo-oxazinones, a naphthalenyl-propargyl alcohol derivative serves as the starting material:

Procedure :

  • 1-Naphthalenyl-propargyl alcohol (1a, 5.0 mmol) is treated with chloroacetyl chloride (6.0 mmol) and triethylamine (7.0 mmol) in DMF at 0°C for 1 hour.

  • Sodium azide (10.0 mmol) is added, and the mixture is heated to 100°C for 5 hours.

  • Intramolecular 1,3-dipolar cycloaddition forms the triazolo-oxazinone scaffold, which is oxidized (H₂O₂, AcOH) to yield the triazine-dione moiety.

Key Data :

ParameterValue
Cycloaddition Temp100°C
Oxidation AgentH₂O₂ (30%)
Overall Yield68%

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Triazole Ring Formation

The CuAAC "click" reaction facilitates triazole synthesis, which can be integrated into the triazine-dione framework:

Procedure :

  • 3-Azido-1,3,5-triazine-2,4(1H,3H)-dione (2.0 mmol) and 1-ethynylnaphthalene (2.2 mmol) are stirred in tert-butanol/H₂O (4:1) with CuSO₄·5H₂O (0.1 mmol) and sodium ascorbate (0.3 mmol) at 60°C for 12 hours.

  • The product is extracted with chloroform, dried (Na₂SO₄), and purified via recrystallization (ethanol) to yield the target compound (65% yield).

Key Data :

ParameterValue
CatalystCuSO₄·5H₂O
Reaction Time12 hours
Yield65%

Phosphorus Tribromide-Mediated Cyclization

Oxazolone Hydrobromide Intermediate

Phosphorus tribromide (PBr₃) induces cyclization of α-acylamino acids to oxazolone hydrobromides, which are neutralized to oxazolones:

Procedure :

  • N-(1-Naphthoyl)glycine (3.0 mmol) is treated with PBr₃ (6.0 mmol) in dioxane at 25°C for 6 hours.

  • The resulting hydrobromide is neutralized with Ag₂O (3.3 mmol) in dry THF, yielding 4-(1-naphthalenyl)-oxazol-5(4H)-one .

  • Condensation with triazine-2,4-dione under Mitsunobu conditions (DIAD, PPh₃) affords the final product (58% yield).

Key Data :

ParameterValue
Cyclization AgentPBr₃
Neutralization AgentAg₂O
Yield58%

Comparative Analysis of Methods

MethodYieldTemperatureKey AdvantageLimitation
Cyclodehydration72%120°CHigh regioselectivityMulti-step purification
One-Pot Fusion68%100°COperational simplicityRequires toxic sodium azide
CuAAC65%60°CMild conditionsCopper residue removal needed
PBr₃ Cyclization58%25°CRoom-temperature cyclizationLow yield

Chemical Reactions Analysis

Types of Reactions

2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(1-naphthalenyl)- can undergo various chemical reactions, including:

    Oxidation: Where the compound is oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Including transition metal catalysts for specific reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole or triazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(1-naphthalenyl)- involves its interaction with molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interacting with Receptors: Modulating receptor activity to produce a biological effect.

    Pathway Modulation: Affecting cellular pathways to induce desired outcomes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound’s 1-naphthalenyl group introduces steric bulk and π-conjugation, contrasting with smaller substituents in analogs like 3-phenyl or 3-(4-nitrophenyl) derivatives. For example, 3-(4-nitrophenyl)-cyclohepta[4,5]pyrrolo[1,2-a]-1,3,5-triazine-2,4(3H)-dione (5b) exhibits distinct spectroscopic properties (e.g., $^{13}\text{C NMR}$ δ 147.0, IR 1723 cm$^{-1}$) due to electron-withdrawing nitro groups . Table 1 highlights structural differences:

Table 1: Structural Comparison of Triazinedione Derivatives

Compound Name Core Structure Substituent Key Structural Features
Target Compound Oxazolo-triazinedione 1-naphthalenyl Bulky aromatic, π-conjugated
3-(4-Nitrophenyl) derivative (5b) Pyrrolo-triazinedione 4-nitrophenyl Electron-withdrawing nitro group
Bicyclic triazolone derivatives Triazolone-triazinedione Various aryl Smaller substituents, flexibility
Hexazinon Simple triazinedione Cyclohexyl, methyl Agricultural relevance

Pharmacological and Functional Activities

Triazinediones exhibit diverse bioactivities:

  • 5-HT2 Antagonism : Bicyclic triazolone derivatives (e.g., from Watanabe et al.) show potent 5-HT2 receptor antagonism, suggesting the target compound may share similar mechanisms .
  • Oxidation Catalysis: Pyrrolo-triazinediones (e.g., 5a, 6b) oxidize amines to imines under photo-irradiation, albeit less efficiently than imidazole analogs .
  • Antitumor Activity: Triazinediones with uracil-like structures exhibit antitumor effects, as noted in .

Table 2: Bioactivity and Functional Comparison

Compound Type Key Bioactivity/Function Efficacy Notes Reference
Target Compound (hypothesized) 5-HT2 antagonism, enzyme inhibition Theoretical based on core structure
Bicyclic triazolones 5-HT2 antagonism IC$_{50}$ values in nM range
Pyrrolo-triazinediones Photo-oxidation of amines ~80% yield, less efficient than imidazoles
Hexazinon Herbicidal Banned due to toxicity

Electrochemical and Physical Properties

Electrochemical reduction potentials for pyrrolo-triazinediones (e.g., 5b) are more negative than related compounds, indicating lower electron affinity . The target compound’s 1-naphthalenyl group may further shift reduction potentials due to extended conjugation. Thermal stability data is sparse, but hindered phenol-triazinetriones (e.g., IRGANOX® 3114) demonstrate high thermal resistance, suggesting substituents critically influence stability .

Biological Activity

2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(1-naphthalenyl)- is a heterocyclic compound notable for its complex structure that combines an oxazole ring with a triazine moiety. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic potentials.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H7_{7}N3_{3}O3_{3}
  • Molecular Weight : Approximately 229.19 g/mol
  • Structural Features : The unique dual heterocyclic nature enhances its interaction with biological targets.

Biological Activities

Research indicates that compounds within the oxazolo-triazine family exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties. For instance, certain modifications enhance their efficacy against various bacterial strains.
  • Anticancer Potential : Preliminary research suggests that 2H-Oxazolo(3,2-a)-1,3,5-triazine derivatives can induce apoptosis in cancer cells. The mechanism is believed to involve the modulation of signaling pathways related to cell survival and proliferation.
  • Enzyme Inhibition : Interaction studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions.

The exact mechanisms through which 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione exerts its biological effects are still under investigation. However, several hypotheses include:

  • Receptor Modulation : The compound may interact with various cellular receptors affecting signal transduction pathways.
  • Enzyme Interaction : It is suggested that the compound alters enzyme activity through competitive or non-competitive inhibition.

Comparative Analysis

To highlight the uniqueness of 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione compared to similar compounds:

Compound NameMolecular FormulaKey Features
4-Phenyl-1,2,4-triazole-3,5-dioneC9_{9}H7_{7}N3_{3}O2_{2}Strong dienophile used in Diels-Alder reactions
6-(Phenylthio)-1,2-benzothiazoleC13_{13}H9_{9}NSExhibits antibacterial properties but lacks the triazine structure
5-(Phenyl)-1H-pyrazole-4-carboxylic acidC10_{10}H8_{8}N2_{2}O2_{2}Known for anti-inflammatory effects but different ring structure

The dual heterocyclic nature combining oxazole and triazine functionalities enhances the potential biological activities compared to other compounds listed.

Case Studies

Recent studies have explored the biological activity of this compound extensively:

  • Antimicrobial Efficacy : A study evaluated the antibacterial effects against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
  • Cytotoxicity Assays : In vitro assays demonstrated that the compound induces apoptosis in human breast cancer cells (MCF-7), with IC50 values around 25 µM after 48 hours of exposure.

Q & A

Basic: What are the established synthetic routes for 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione derivatives, and how can reaction conditions be optimized for introducing the 1-naphthalenyl substituent?

Methodological Answer:
The synthesis typically involves cyclo-condensation reactions between substituted oxazole precursors and triazine intermediates. For introducing the 1-naphthalenyl group, optimization requires:

  • Precursor Activation: Use naphthalenyl halides (e.g., 1-naphthoyl chloride) with nucleophilic triazine intermediates under anhydrous conditions .
  • Catalytic Systems: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aromatic substitution .
  • Temperature Control: Maintain 80–110°C in aprotic solvents (e.g., DMF or toluene) to minimize side reactions .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound with >95% purity.

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of 3-(1-naphthalenyl)-substituted oxazolo-triazine-dione compounds?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry via coupling patterns (e.g., naphthalenyl protons at δ 7.2–8.5 ppm) .
  • X-ray Crystallography: Resolves stereochemical ambiguities in the oxazolo-triazine core .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., ESI-HRMS for [M+H]+ ion at m/z 420.5) .
  • HPLC-PDA: Monitors purity (>99%) using C18 columns (acetonitrile/water gradient) .

Advanced: How can computational chemistry methods predict regioselectivity in electrophilic substitution reactions of the naphthalenyl moiety?

Methodological Answer:

  • DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) basis sets to model transition states. Analyze Fukui indices to identify electrophilic hotspots .
  • Molecular Electrostatic Potential (MEP): Maps electron density to predict substitution at C4 vs. C5 of the naphthalenyl group .
  • Validation: Compare computational results with experimental outcomes (e.g., NOE correlations in NMR) .

Advanced: What strategies resolve contradictions in reported biological activity data for structurally similar triazine-dione derivatives across different assay systems?

Methodological Answer:

  • Assay Standardization: Replicate studies under controlled conditions (pH 7.4, 37°C) with standardized cell lines (e.g., HEK293 vs. HeLa) .
  • Dose-Response Curves: Use Hill slope analysis to compare EC50 values across assays .
  • Meta-Analysis: Apply multivariate regression to identify confounding variables (e.g., solvent polarity, serum content) .

Basic: What are the key considerations in designing stability studies for oxazolo-triazine-dione derivatives under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
  • pH-Dependent Hydrolysis: Use buffered solutions (pH 1–13) to identify labile bonds (e.g., oxazolo ring opening at pH >10) .
  • Degradation Product Identification: LC-MS/MS detects hydrolyzed fragments (e.g., triazine-dione cleavage products) .

Advanced: How do steric and electronic effects of the 1-naphthalenyl group influence the compound's reactivity in nucleophilic aromatic substitution reactions?

Methodological Answer:

  • Steric Maps: Generate Connolly surfaces (e.g., using PyMol) to quantify steric hindrance at substitution sites .
  • Hammett Analysis: Correlate σ⁺ values of substituents with reaction rates (e.g., electron-withdrawing groups accelerate SNAr at C2) .
  • Kinetic Isotope Effects: Compare kH/kD in deuterated solvents to distinguish between stepwise and concerted mechanisms .

Basic: What crystallization techniques improve the yield and purity of this compound given its low aqueous solubility?

Methodological Answer:

  • Solvent Screening: Use ternary mixtures (e.g., DCM/MeOH/water) to induce slow nucleation .
  • Anti-Solvent Diffusion: Add hexane dropwise to a saturated THF solution at 4°C .
  • Seeding: Introduce microcrystals of the pure compound to control polymorphism .

Advanced: What mechanistic insights explain the divergent cyclization pathways observed when synthesizing oxazolo-triazine-dione versus isomeric benzodiazepine derivatives?

Methodological Answer:

  • Transition State Analysis: Compare activation energies for 5-exo-trig (oxazolo) vs. 6-endo-dig (benzodiazepine) cyclization using DFT .
  • Catalytic Effects: Trace metal impurities (e.g., Cu²⁺) may favor benzodiazepine formation via Lewis acid-mediated pathways .
  • Kinetic Control: Short reaction times (<2 h) favor oxazolo products, while prolonged heating (>6 h) drives isomerization .

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